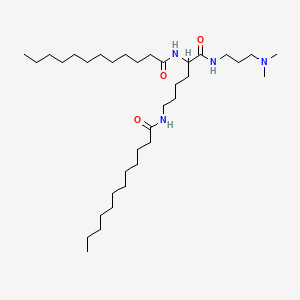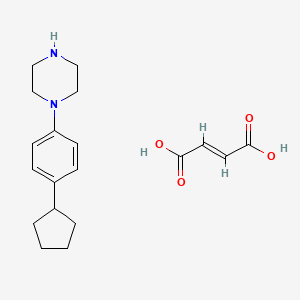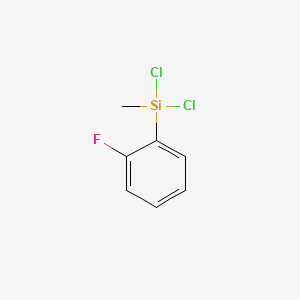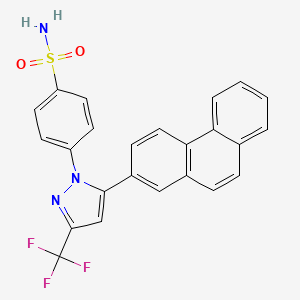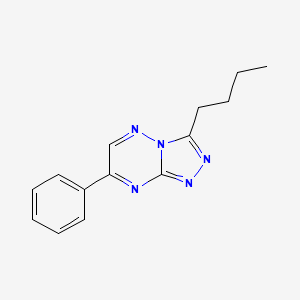
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds This particular compound is notable for its structural features, which include a dimethylamino propyl group, a methyl group, and a phenyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl-, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Industrial Production Methods
Industrial production of pyrrole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert pyrroles to pyrrolines or pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while reduction can produce pyrrolines or pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antitumor and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a component of drug candidates.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with a similar five-membered ring structure but without
Eigenschaften
CAS-Nummer |
102367-03-3 |
|---|---|
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(2-methyl-5-phenylpyrrol-1-yl)propan-1-amine |
InChI |
InChI=1S/C16H22N2/c1-14-10-11-16(15-8-5-4-6-9-15)18(14)13-7-12-17(2)3/h4-6,8-11H,7,12-13H2,1-3H3 |
InChI-Schlüssel |
URQXMMCZFBGELG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCCN(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
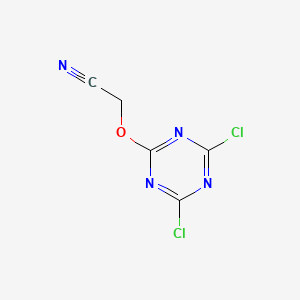
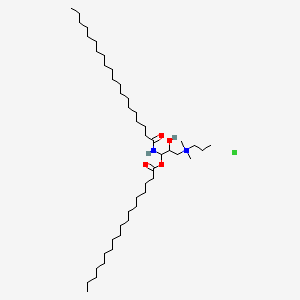

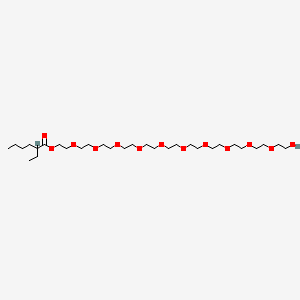
![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
